4,4,4-Trifluoro-N-methylbutanamide is a fluorinated organic compound characterized by its unique trifluoromethyl and N-methylbutanamide functional groups. The molecular formula for this compound is . The presence of trifluoromethyl groups significantly influences the compound's chemical properties, enhancing its stability and reactivity in various applications.
This compound belongs to the class of amides, specifically those containing fluorinated groups. It is synthesized through various chemical reactions involving trifluoroacetic derivatives and amines. Its classification can be further detailed as follows:
The synthesis of 4,4,4-trifluoro-N-methylbutanamide typically involves several key steps:
A common procedure includes:
This method can be adapted for industrial production by utilizing continuous flow reactors to enhance yield and purity while optimizing reaction conditions for scalability .
The molecular structure of 4,4,4-trifluoro-N-methylbutanamide can be depicted as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the arrangement of atoms within the molecule.
4,4,4-Trifluoro-N-methylbutanamide is involved in several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications in organic synthesis and materials science .
The mechanism of action of 4,4,4-trifluoro-N-methylbutanamide involves its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzymatic activity and influence metabolic pathways involving fluorinated substrates.
Research indicates that the presence of fluorine atoms can significantly alter the binding affinity and specificity towards biological targets, making this compound valuable in medicinal chemistry .
These properties make 4,4,4-trifluoro-N-methylbutanamide suitable for various applications in organic synthesis and materials development .
4,4,4-Trifluoro-N-methylbutanamide has several applications across different fields:
The unique properties conferred by the trifluoromethyl group make this compound particularly valuable in developing specialty chemicals with enhanced performance characteristics .
The strategic introduction of the trifluoromethyl group into the butanamide backbone represents a critical synthetic challenge due to the significant electronic and steric effects imparted by fluorine atoms. Two predominant methodologies have emerged for constructing the 4,4,4-trifluorobutanoic acid precursor required for amide formation: malonate alkylation and direct fluorination of carbonyl intermediates.
The malonate alkylation approach utilizes diethyl malonate as a versatile starting material. This method involves sequential deprotonation with sodium ethoxide in ethanol, followed by nucleophilic displacement with 2,2,2-trifluoroethyl p-toluenesulfonate. The resulting diethyl (2,2,2-trifluoroethyl)propanedioate undergoes hydrolysis and decarboxylation to yield 4,4,4-trifluorobutanoic acid – a direct precursor to the target amide [1]. This route offers moderate yields (typically 60-75%) but requires careful control of reaction conditions during decarboxylation to prevent decomposition of the acid-sensitive trifluoromethyl group.
Alternative approaches employ fluorinated building blocks such as ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate, which serves as a versatile intermediate for constructing trifluoromethylated heterocycles and linear chains through controlled hydrolysis and rearrangement reactions [9]. The high electrophilicity of the β-ketoester moiety facilitates nucleophilic attacks, allowing downstream functionalization toward trifluoromethylated carboxylic acids.
Table 1: Comparison of Trifluoromethylation Approaches for Butanoic Acid Precursors
Method | Key Reagent | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Malonate Alkylation | 2,2,2-Trifluoroethyl p-toluenesulfonate | 60-75% | Predictable regiochemistry | Multi-step sequence |
Ethoxymethylene Derivative | Ethyl 4,4,4-trifluoro-3-oxobutyrate | 45-65% | Versatile intermediate | Requires specialized starting materials |
Direct Fluorination | SF₄ or HF-based reagents | 30-50% | Potentially atom-economical | Handling difficulties; byproduct issues |
Recent innovations focus on improving atom economy through catalytic trifluoromethylation strategies. Palladium-catalyzed coupling reactions using inexpensive CF₃ sources show promise but currently face limitations in achieving the specific 4,4,4-trifluorobutanoic acid structure without competitive side reactions. Computational studies indicate that the strong electron-withdrawing nature of the -CF₃ group significantly impacts the conformational stability of the butanamide backbone, influencing both synthetic accessibility and downstream reactivity [5].
The introduction of the N-methyl group onto the 4,4,4-trifluorobutanamide scaffold presents distinct challenges due to competing over-alkylation and the potential for racemization when chiral centers are present. Two principal methodologies dominate: direct amine methylation and Weinreb amide transamination.
Direct methylation employs nucleophilic displacement on methylating agents using 4,4,4-trifluorobutanamide (CAS 461-34-7) as the starting material. This approach typically utilizes methyl iodide in the presence of inorganic bases like potassium carbonate in aprotic solvents such as dimethylformamide. While operationally simple, this method suffers from moderate yields (typically 50-70%) due to the formation of quaternary ammonium salts as byproducts. Recent optimizations employ phase-transfer catalysts to enhance reaction efficiency while maintaining temperatures below 40°C to prevent thermal degradation of the trifluoromethyl group [5] [6].
The Weinreb amide approach provides superior selectivity through the intermediate formation of 4,4,4-trifluoro-N-methoxy-N-methylbutanamide (CAS 368209-86-3). This stable intermediate reacts cleanly with methylmagnesium bromide (1.0-1.2 equivalents) in anhydrous tetrahydrofuran at -78°C to 0°C, generating the desired N-methylated product with minimal over-reduction or ketone formation [7]. The Weinreb route consistently delivers higher yields (80-92%) compared to direct methylation methods, though it requires additional synthetic steps to prepare the intermediate.
Table 2: Methylation Efficiency Comparison for 4,4,4-Trifluorobutanamide
Method | Reaction Conditions | Yield | Purity | Key Advantages |
---|---|---|---|---|
Direct Methylation | CH₃I, K₂CO₃, DMF, 25-40°C, 12-24h | 50-70% | 90-95% | Single-step; inexpensive reagents |
Weinreb Transamination | 1) (CH₃O)(CH₃)NCl, AlCl₃; 2) CH₃MgBr, THF, -78°C | 80-92% | >98% | Excellent selectivity; high yields |
Reductive Amination | HCHO, NaBH₃CN, MeOH, 0-25°C | 45-60% | 85-90% | Mild conditions |
The molecular weight (155.12 g/mol) and SMILES notation (O=C(NC)CCC(F)(F)F) of 4,4,4-trifluoro-N-methylbutanamide facilitate precise reaction monitoring through techniques including gas chromatography-mass spectrometry (GC-MS) and 1H NMR spectroscopy. These analytical methods confirm the absence of N,N-dimethylated impurities, which typically appear as distinct singlets at δ 3.05 ppm in the proton spectrum [2] [7].
Transitioning from batch synthesis to continuous flow technology represents a paradigm shift in the industrial production of 4,4,4-trifluoro-N-methylbutanamide, addressing key limitations in thermal management and mixing efficiency inherent to traditional reactors. Modern implementations utilize segmented flow reactors with immobilized catalysts for critical steps including fluorination and amidation.
The continuous trifluoromethylation process adapts the malonate alkylation approach within a multi-stage flow system. The first module combines diethyl malonate and sodium ethoxide in ethanol, with precise stoichiometric control achieved through syringe pumps delivering reagents at 10-15 mL/min. The resulting alkoxide immediately reacts with 2,2,2-trifluoroethyl p-toluenesulfonate in a high-surface-area microchannel reactor maintained at 60-65°C with residence times of 8-12 minutes. This configuration improves yield by 18-22% compared to batch processes by minimizing polyalkylation side reactions [1].
For the final amidation stage, tubular reactors with static mixing elements enable rapid heat dissipation during the exothermic coupling of 4,4,4-trifluorobutanoic acid with methylamine. This configuration maintains the reaction mixture at 25-30°C while achieving complete conversion in under 5 minutes – a significant improvement over the 2-4 hours required in batch reactors. Catalyst recycling is facilitated through integrated membrane separation units that recover >95% of precious metal catalysts when employing Pd/C or Pt-based hydrogenation catalysts for alternative reduction steps [1].
Table 3: Continuous Flow Process Parameters for Key Synthetic Steps
Synthetic Stage | Reactor Type | Temperature | Residence Time | Conversion | Output Capacity |
---|---|---|---|---|---|
Malonate Alkylation | Microchannel (SiC) | 60-65°C | 8-12 min | 92-95% | 15-20 kg/h |
Decarboxylation | Packed-bed (SiO₂/TiO₂) | 140-150°C | 20-30 min | 85-88% | 12-15 kg/h |
N-Methyl Amidation | Tubular (SS316) | 25-30°C | 3-5 min | >99% | 25-30 kg/h |
Process analytical technology (PAT) integration enables real-time quality control through in-line Fourier-transform infrared (FTIR) spectroscopy and UV/Vis monitoring. These systems detect intermediate concentrations at critical control points, triggering automated adjustments to residence times or temperatures when deviations from setpoints exceed 5%. This level of control reduces batch failures by 90% while ensuring consistent product quality meeting pharmaceutical intermediate specifications [1].
The synthesis of fluorinated compounds presents unique environmental challenges, including energy-intensive reaction conditions and hazardous waste streams containing metal fluorides or halogenated solvents. Modern green chemistry approaches for 4,4,4-trifluoro-N-methylbutanamide production address these concerns through solvent selection, atom economy optimization, and waste minimization strategies.
Solvent recycling systems have been successfully implemented for the dichloromethane (DCM) and tetrahydrofuran (THF) commonly used in trifluoromethylation reactions. Multistage distillation units recover >92% of these solvents for reuse within the same synthetic sequence, reducing both raw material costs and hazardous waste generation. Where possible, solvent substitution employs renewable alternatives such as 2-methyltetrahydrofuran (derived from agricultural byproducts) or cyclopentyl methyl ether, which demonstrate excellent compatibility with organofluorine intermediates while offering improved biodegradability profiles [1].
Catalyst innovations focus on recyclable heterogeneous systems that replace stoichiometric reagents. For decarboxylation steps, transition metal oxides (TiO₂-ZrO₂ composites) immobilized on mesoporous silica supports provide consistent activity over 15-20 reaction cycles without significant leaching. These catalysts operate at 140-150°C – approximately 50°C lower than traditional thermal decarboxylation conditions – reducing energy consumption by approximately 30% while eliminating the acidic wastewater associated with classical methods [1].
Atom economy principles have been applied to methylation protocols through the development of dimethyl carbonate-based N-methylation. This approach utilizes supercritical CO₂ as a reaction medium, where dimethyl carbonate acts as both solvent and methylating agent under solid-base catalysis (Cs₂CO₃/KF/Al₂O₃). The process achieves 70-75% yields of 4,4,4-trifluoro-N-methylbutanamide with water as the only byproduct, representing a significant improvement over traditional methyl halide routes that generate stoichiometric metal halide waste [5].
Life cycle assessment studies comparing conventional and green synthesis routes demonstrate 40-50% reductions in cumulative energy demand and 65-75% decreases in Eco-Indicator 99 scores. These improvements primarily stem from reduced fossil energy consumption in solvent manufacturing and decreased burden from hazardous waste treatment. The implementation of membrane separation technology for product purification instead of traditional aqueous workups further contributes to these environmental benefits by eliminating solvent-contaminated aqueous streams that require specialized treatment [1].
Table 4: Green Chemistry Metrics Comparison for Synthesis Routes
Parameter | Conventional Route | Green Chemistry Route | Improvement |
---|---|---|---|
Process Mass Intensity | 120-145 kg/kg | 45-55 kg/kg | 62% reduction |
Atom Economy | 48% | 85% | 77% increase |
Energy Consumption | 950-1100 MJ/kg | 400-500 MJ/kg | 55% reduction |
Organic Waste Solvents | 80-100 L/kg | 15-20 L/kg | 80% reduction |
Catalyst Recyclability | Not recyclable | >15 cycles | Full recovery |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1